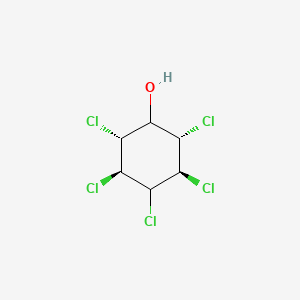
2,3,4,5,6-Pentachlorocyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-2,3,4,5,6-Pentachlorocyclohexanol is a member of cyclohexanols.
Aplicaciones Científicas De Investigación
Environmental Remediation
Biodegradation of Hexachlorocyclohexane (HCH)
One of the primary applications of 2,3,4,5,6-pentachlorocyclohexanol is its role as an intermediate in the biodegradation of hexachlorocyclohexane (HCH), a persistent organic pollutant. Research has demonstrated that specific bacterial strains can convert HCH into this compound through enzymatic processes. For instance, the enzyme LinB from Sphingobium indicum effectively catalyzes this conversion as part of its metabolic pathway to degrade HCH derivatives .
Case Study: Bacterial Degradation Pathways
A study highlighted the ability of certain bacteria to utilize this compound as a substrate for further degradation into less harmful compounds. This process involves two-step dehalogenation where this compound is converted into 2,3,5,6-tetrachlorocyclohexane-1,4-diol . The efficiency of these pathways varies among bacterial strains due to genetic variations affecting enzyme activity .
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of other chlorinated compounds. Its structure allows for further chemical modifications that can lead to the production of various derivatives with potential applications in pharmaceuticals and agrochemicals .
Research Findings on Synthesis
Research has shown that through controlled chemical reactions involving this compound, researchers can produce novel compounds with enhanced biological activities. For example, studies have explored the synthesis of nitrogen-containing heterocycles from chlorinated cyclohexanols which exhibit promising anticancer properties .
Toxicological Studies
Assessment of Toxicity and Environmental Impact
Due to its chlorinated nature and persistence in the environment, this compound has been subject to toxicological assessments. Studies have evaluated its effects on aquatic organisms and soil microbiota to understand its ecological impact better. The findings suggest that while it is less toxic than some other chlorinated compounds like HCH itself, it still poses risks under certain environmental conditions .
Analytical Chemistry
Detection and Quantification Techniques
The detection of this compound in environmental samples is crucial for monitoring pollution levels. Gas chromatography coupled with mass spectrometry (GC-MS) has been effectively employed for its quantification in contaminated sites. This method allows for sensitive detection even at low concentrations and provides insights into the degradation pathways occurring in situ .
Propiedades
Fórmula molecular |
C6H7Cl5O |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(2R,3S,5R,6S)-2,3,4,5,6-pentachlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H7Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,12H/t1?,2-,3+,4+,5-,6? |
Clave InChI |
DOMHZVJNLCAZSA-UYSNGIAKSA-N |
SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@@H](C1O)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |
Sinónimos |
2,3,4,5,6-pentachlorocyclohexanol PCHL cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















